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Compound of Interest

4,6-Dimethoxy-1H-indole-2-
Compound Name: o
carboxylic acid

Cat. No.: B1306492

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous
natural products, pharmaceuticals, and molecular probes. Its electron-rich nature provides a
versatile platform for chemical modification. The strategic introduction of substituents, such as
methoxy and carboxylic acid groups, allows for the fine-tuning of electronic properties,
solubility, and biological target interactions.[1]

This guide focuses on 4,6-Dimethoxy-1H-indole-2-carboxylic acid, a molecule of significant
interest. The methoxy groups at the 4- and 6-positions act as powerful electron-donating
groups, which significantly enhances the nucleophilicity and reactivity of the indole ring,
particularly at the C7 position.[2] The carboxylic acid at the C2-position serves as a critical
synthetic handle for derivatization, enabling the construction of amides, esters, and other
functional groups essential for developing novel therapeutic agents.[1][3] This document
provides a comprehensive overview of its core chemical properties, synthesis, spectral
characteristics, and reactivity, offering field-proven insights for its application in research and
drug discovery.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its handling, formulation, and
pharmacokinetic behavior. The properties for 4,6-Dimethoxy-1H-indole-2-carboxylic acid are
summarized below.
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Property Value Source
CAS Number 105776-11-2 [4]
Molecular Formula C11H11NO4 [5]1[6]
Molecular Weight 221.21 g/mol [5][6]
Melting Point 204-205 °C [5]
Boiling Point (Predicted) 481.9 £ 40.0 °C [5]
Density (Predicted) 1.362 + 0.06 g/cm?3 [5]

pKa (Predicted) 4.61 £0.30 [5]
SMILES COC1=CC2=C(C=C(N2)C(=0) "

O)C(=C1)0C

Synthesis Pathway: A Mechanistic Approach

The construction of the 4,6-dimethoxyindole-2-carboxylic acid scaffold is most effectively
achieved through a convergent synthesis that combines the Japp-Klingemann reaction with the
Fischer indole synthesis. This classic route is highly reliable for producing indole-2-
carboxylates from appropriately substituted anilines.[7]

The causality for this strategic choice lies in its efficiency:

o Starting Material Selection: 3,5-dimethoxyaniline is the logical precursor, as its methoxy
groups will become the 4- and 6-substituents on the final indole ring.

» Japp-Klingemann Reaction: This reaction reliably converts the diazonium salt of 3,5-
dimethoxyaniline and a (-keto-ester (like ethyl 2-methylacetoacetate) into a hydrazone
intermediate. This avoids the often-problematic direct synthesis and handling of substituted
hydrazines.

o Fischer Indole Synthesis: The resulting hydrazone undergoes an acid-catalyzed
intramolecular cyclization. This[8][8]-sigmatropic rearrangement is a robust and high-yielding
method for forming the indole core.[7]
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e Saponification: The final step is a simple hydrolysis of the ethyl ester to yield the target

carboxylic acid.[9]

Part 1: Hydrazone Formation
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Caption: Synthetic workflow for the target molecule.

Protocol: Synthesis of 4,6-Dimethoxy-1H-indole-2-

carboxylic acid
Part A: Arylhydrazone Synthesis (Japp-Klingemann Reaction)

» Diazotization: Dissolve 3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCI and
water at 0-5°C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the
temperature below 5°C. Stir for 30 minutes to ensure complete formation of the 3,5-
dimethoxyphenyldiazonium chloride solution.

e Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium
acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5°C.

» Reaction: Slowly add the cold diazonium salt solution to the (3-keto-ester solution with
vigorous stirring. Maintain the temperature below 10°C. A colored precipitate of the
arylhydrazone should form.

« Isolation: After stirring for 2-3 hours, collect the precipitate by filtration, wash thoroughly with
cold water, and dry under vacuum. The resulting arylhydrazone is typically used in the next
step without further purification.

Part B: Cyclization and Hydrolysis (Fischer Indole Synthesis)

o Cyclization: Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) at 80-90°C.
Stir the mixture at this temperature for 1-2 hours. The reaction progress can be monitored by
Thin Layer Chromatography (TLC).

o Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude
ethyl 4,6-dimethoxy-1H-indole-2-carboxylate will precipitate.

o Extraction: Neutralize the aqueous slurry with a base (e.g., NaOH solution) and extract the
product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous
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sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column
chromatography (silica gel, hexane/ethyl acetate gradient).

o Saponification: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous
potassium hydroxide (e.g., 2M KOH). Reflux the mixture for 2-4 hours until TLC indicates
complete consumption of the starting material.[9]

o Final Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify with cold HCI (e.g., 2M HCI) to
a pH of ~2-3. The target compound, 4,6-Dimethoxy-1H-indole-2-carboxylic acid, will
precipitate as a solid. Collect the product by filtration, wash with cold water, and dry to a
constant weight.

Spectroscopic Characterization

Elucidation of the molecular structure is paramount for confirming synthesis and purity. The
expected spectroscopic signatures for the title compound are detailed below, based on data
from analogous indole derivatives.[10][11][12]
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Technique

Expected Features

1H NMR (DMSO-ds)

~12.0-13.0 ppm (s, 1H): Carboxylic acid proton
(-COOH). ~11.5 ppm (s, 1H): Indole N-H proton.
~7.0-7.2 ppm (s, 1H): C3-H proton. ~6.5 ppm (d,
1H): C7-H proton. ~6.2 ppm (d, 1H): C5-H
proton. ~3.8 ppm (s, 6H): Two methoxy group
protons (-OCHs).

13C NMR (DMSO-ds)

~163 ppm: Carboxylic acid carbonyl carbon
(C=0). ~155-160 ppm: C4 and C6 carbons
attached to methoxy groups. ~140 ppm: C7a
quaternary carbon. ~130 ppm: C2 carbon. ~115
ppm: C3a quaternary carbon. ~103 ppm: C3
carbon. ~95 ppm: C7 carbon. ~90 ppm: C5
carbon. ~55 ppm: Methoxy carbons (-OCHs).

FT-IR (KBr, cm~1)

~3300-3400: N-H stretching. ~2500-3300
(broad): O-H stretching of the carboxylic acid
dimer. ~1670-1690: C=0 stretching of the
carboxylic acid. ~1600, ~1450: C=C aromatic
ring stretching. ~1200-1300: C-O stretching of

the methoxy groups.

Mass Spec. (ESI-)

[M-H]~: Expected at m/z 220.06.

Rationale for Spectral Assignments:

e The electron-donating methoxy groups at C4 and C6 cause a significant upfield shift (lower

ppm) for the aromatic protons (C5-H and C7-H) compared to unsubstituted indole.[12]

e The C3-H proton typically appears as a singlet in 2-carboxyindoles.

e The broadness of the -OH and the position of the C=0 stretch in the IR spectrum are

characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

[13][14]

Chemical Reactivity: A Tale of Two Moieties
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The reactivity of 4,6-dimethoxy-1H-indole-2-carboxylic acid is dictated by two primary sites:
the electron-rich indole nucleus and the versatile carboxylic acid group.

Caption: Duality of reactivity in the target molecule.

Reactions of the Indole Nucleus

The powerful activating effect of the 4- and 6-methoxy groups directs electrophilic substitution
primarily to the C7 position, with secondary reactivity at C3 if unsubstituted.[2][8] This provides
a regioselective handle for further functionalization.

Featured Protocol: Mannich Reaction at C7

The Mannich reaction is a cornerstone of indole chemistry, installing an aminomethyl group that
is a valuable synthetic intermediate.

o Reagent Preparation: In a round-bottom flask, cool a mixture of dimethylamine (1.2 eq, as an
aqueous solution) and formaldehyde (1.2 eq, as an agueous solution) in acetic acid to 0°C.

e Reaction: Add a solution of 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in acetic
acid dropwise to the cold Mannich reagent.

o Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
by TLC.

o Work-up: Pour the reaction mixture into an ice-cold solution of NaOH to neutralize the acid
and precipitate the product.

« |solation: Collect the solid by filtration, wash with cold water, and dry. The product, 7-
((dimethylamino)methyl)-4,6-dimethoxy-1H-indole-2-carboxylic acid, can be purified by
recrystallization if necessary.

Reactions of the Carboxylic Acid Group

The C2-carboxylic acid is a gateway for constructing libraries of compounds for screening.
Amide coupling and esterification are two of the most critical transformations.

Featured Protocol: Amide Coupling using EDC/HOBt
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This protocol is a reliable method for forming amide bonds, even with less reactive amines, by
minimizing side reactions and racemization.[15] The use of 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with hydroxybenzotriazole
(HOBt) as an additive is standard practice in medicinal chemistry.[3]
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Caption: Amide coupling workflow using EDC/HOB.

e Setup: Dissolve 4,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and
the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF
or CHzCl2).

» Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-
wise.

o Reaction: Allow the mixture to slowly warm to room temperature and stir under an inert
atmosphere (e.g., Nitrogen) for 12-18 hours.

e Quenching: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5%
agueous HCI, saturated aqueous NaHCOs, and brine.

« |solation: Dry the organic layer over anhydrous NazSOu4, filter, and concentrate under
reduced pressure. The crude amide can be purified by silica gel column chromatography or
recrystallization.

Applications in Research and Drug Discovery

The structural features of 4,6-dimethoxy-1H-indole-2-carboxylic acid make it a compelling
starting point for several therapeutic areas:

o Antioxidant and Neuroprotective Agents: Dimethoxy-substituted indoles have shown
potential as antioxidant and anticholinesterase agents, making them relevant for
neurodegenerative disease research.[16][17]

» Antiviral Agents: The indole-2-carboxylic acid scaffold is a known inhibitor of HIV-1 integrase,
a critical viral enzyme.[18]

e Anticancer Research: Many complex indole alkaloids with potent anticancer activity are built
upon functionalized indole precursors.[16]

This guide provides the foundational chemical knowledge required to effectively utilize 4,6-
dimethoxy-1H-indole-2-carboxylic acid as a strategic building block in the synthesis of novel,
high-value molecules for scientific and pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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